3-{8-Azabicyclo[3.2.1]octan-3-yl}propanoic acid hydrochloride
Overview
Description
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities . The compound “3-{8-Azabicyclo[3.2.1]octan-3-yl}propanoic acid hydrochloride” is a derivative of this family.
Synthesis Analysis
Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . As an alternative, there are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Scientific Research Applications
3-{8-Azabicyclo[3.2.1]octan-3-yl}propanoic acid hydrochloride has many applications in scientific research and development. It has been used as a reagent in the synthesis of a variety of compounds, including the synthesis of heterocyclic compounds, peptides, and peptidomimetics. It has also been used in the synthesis of chiral compounds and in the development of new catalysts. This compound has also been used in the development of new materials, such as polymers and nanomaterials.
Mechanism of Action
Target of Action
The 3-{8-Azabicyclo[3.2.1]octan-3-yl}propanoic acid hydrochloride is a derivative of the tropane alkaloids family . Tropane alkaloids are known to display a wide array of interesting biological activities . .
Mode of Action
The mode of action of 3-{8-Azabicyclo[32It can be inferred from the structure of the compound that it may interact with its targets in a manner similar to other tropane alkaloids .
Biochemical Pathways
The specific biochemical pathways affected by 3-{8-Azabicyclo[32Given its structural similarity to tropane alkaloids, it may affect similar biochemical pathways .
Result of Action
The specific molecular and cellular effects of 3-{8-Azabicyclo[32It can be inferred from the structure of the compound that it may have similar effects to other tropane alkaloids .
Advantages and Limitations for Lab Experiments
3-{8-Azabicyclo[3.2.1]octan-3-yl}propanoic acid hydrochloride has several advantages for lab experiments. It is relatively easy to synthesize and is readily available from chemical suppliers. It is also relatively inexpensive and is stable in a variety of solvents. Additionally, this compound is soluble in water and ethanol, making it easy to handle and store.
However, there are some limitations to using this compound in lab experiments. It is hygroscopic and can form explosive mixtures with air. It is also corrosive, and contact with skin or eyes should be avoided.
Future Directions
3-{8-Azabicyclo[3.2.1]octan-3-yl}propanoic acid hydrochloride has many potential applications in scientific research and development. It could be used in the development of new catalysts, materials, and drugs. It could also be used in the synthesis of chiral compounds and in the development of new peptides and peptidomimetics. Additionally, this compound could be used in the development of new polymers and nanomaterials. Finally, this compound could be used in the development of new methods for the synthesis of heterocyclic compounds.
Biochemical Analysis
Biochemical Properties
3-{8-Azabicyclo[3.2.1]octan-3-yl}propanoic acid hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with serotonin receptors, which are involved in numerous physiological processes such as mood regulation, appetite, and sleep . The nature of these interactions often involves binding to the active sites of these receptors, modulating their activity and downstream signaling pathways.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with serotonin receptors can lead to changes in intracellular signaling cascades, affecting gene expression and metabolic processes . These effects can vary depending on the cell type and the specific receptors expressed on the cell surface.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as serotonin receptors, leading to either inhibition or activation of these receptors . This binding can result in changes in gene expression, influencing various cellular processes. Additionally, the compound may interact with other enzymes, modulating their activity and contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are essential for understanding its stability and long-term effects. Studies have shown that the compound remains stable under specific conditions, but its activity can degrade over time . Long-term exposure to the compound can lead to sustained changes in cellular function, which are crucial for evaluating its potential therapeutic applications.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low doses may result in beneficial effects, such as modulation of serotonin receptor activity, while high doses can lead to toxic or adverse effects . Understanding the dosage effects is critical for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of various metabolites, influencing the compound’s overall biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, affecting its activity and function. Understanding these processes is crucial for optimizing the delivery and efficacy of the compound in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, influencing its activity and function. Studying the subcellular localization can provide insights into the mechanisms underlying its biochemical effects.
properties
IUPAC Name |
3-(8-azabicyclo[3.2.1]octan-3-yl)propanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c12-10(13)4-1-7-5-8-2-3-9(6-7)11-8;/h7-9,11H,1-6H2,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRWDAYKZBJOFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)CCC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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